molecular formula C6H3F2N3 B2953418 4-(Difluoromethyl)pyrimidine-2-carbonitrile CAS No. 1416821-61-8

4-(Difluoromethyl)pyrimidine-2-carbonitrile

Cat. No.: B2953418
CAS No.: 1416821-61-8
M. Wt: 155.108
InChI Key: VBGDEFRFUQRWLW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H3F2N3 and a molecular weight of 155.11 g/mol It is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which also contains a carbonitrile group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyrimidine-2-carbonitrile typically involves the introduction of a difluoromethyl group to a pyrimidine ring. One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like copper or palladium complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyrimidine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(Difluoromethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyrimidine-2-carbonitrile
  • 4-(Chloromethyl)pyrimidine-2-carbonitrile
  • 4-(Bromomethyl)pyrimidine-2-carbonitrile

Uniqueness

4-(Difluoromethyl)pyrimidine-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(difluoromethyl)pyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGDEFRFUQRWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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